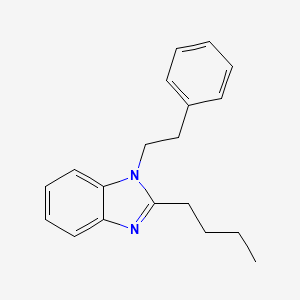
N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMSO-PGB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of glycine and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mecanismo De Acción
The mechanism of action of N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. This compound has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been shown to possess good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. It is rapidly absorbed and distributed in various tissues, including the brain, liver, and kidney. This compound has been reported to be metabolized by the liver and excreted through the urine. It has also been shown to have a good safety profile with no significant toxicity reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has good solubility in various solvents, including water, ethanol, and DMSO, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its relatively low potency compared to other NSAIDs and its limited selectivity for COX-2 inhibition.
Direcciones Futuras
There are several future directions for the research on N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide. One potential area of research is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another area of research is to optimize its potency and selectivity for COX-2 inhibition. Furthermore, the development of novel formulations and delivery systems for this compound could enhance its therapeutic efficacy and reduce its side effects. Overall, the research on this compound has shown promising results and holds great potential for the development of new therapeutics for various diseases.
Aplicaciones Científicas De Investigación
N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to possess anti-inflammatory, analgesic, and antitumor activities. This compound has been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-5-7-17(8-6-14)12-20-19(22)13-21(25(4,23)24)18-10-15(2)9-16(3)11-18/h5-11H,12-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INESCUAJGJCAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl ({[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]carbonothioyl}thio)acetate](/img/structure/B3930698.png)
![ethyl 4-[N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3930701.png)
![1-(2-chlorobenzyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3930710.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B3930726.png)
![7-benzoyl-3,3-dimethyl-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930732.png)
![10-acetyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930741.png)
![4-[3-(4-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B3930749.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3930757.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B3930759.png)

![1-(2-{methyl[3-(1-methyl-1H-imidazol-2-yl)propyl]amino}pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B3930766.png)
![2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)propanoic acid](/img/structure/B3930786.png)
![3-[(cyclohexylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3930811.png)